3-((4-Chloro-3-methoxyphenyl)amino)propanoic acid
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Overview
Description
3-((4-Chloro-3-methoxyphenyl)amino)propanoic acid is an organic compound with a molecular formula of C10H12ClNO3 This compound is characterized by the presence of a chloro-substituted aromatic ring, a methoxy group, and an amino group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chloro-3-methoxyphenyl)amino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxyaniline and acrylonitrile.
Reaction: The 4-chloro-3-methoxyaniline undergoes a nucleophilic addition reaction with acrylonitrile in the presence of a base such as sodium hydroxide.
Hydrolysis: The resulting nitrile compound is then hydrolyzed under acidic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chloro-3-methoxyphenyl)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-((4-Chloro-3-methoxyphenyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((4-Chloro-3-methoxyphenyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-methoxyphenyl)propionic acid: Similar in structure but lacks the amino group.
3-(4-Chlorophenyl)propionic acid: Similar but lacks both the methoxy and amino groups.
3-(4-Methoxyphenyl)propionic acid: Similar but lacks the chloro and amino groups.
Uniqueness
3-((4-Chloro-3-methoxyphenyl)amino)propanoic acid is unique due to the presence of both the chloro and methoxy groups on the aromatic ring, as well as the amino group attached to the propanoic acid moiety
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-(4-chloro-3-methoxyanilino)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-6-7(2-3-8(9)11)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |
InChI Key |
JAXHSAGNXHHADP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NCCC(=O)O)Cl |
Origin of Product |
United States |
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